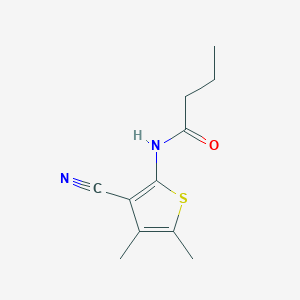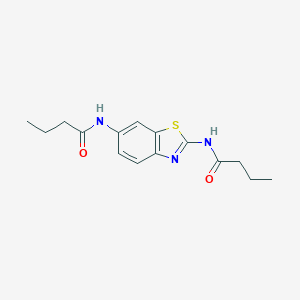![molecular formula C21H26N2O4 B251089 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide, commonly known as ML352, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in treating various diseases.
Mécanisme D'action
ML352 works by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of various cellular processes, including cell division and DNA repair. By inhibiting the activity of these enzymes, ML352 can disrupt the growth and proliferation of cancer cells and reduce the accumulation of toxic proteins in the brain, which are associated with Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that ML352 has several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of protein accumulation in the brain. ML352 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ML352 in lab experiments is its specificity for tankyrase enzymes, which allows for precise targeting of these enzymes without affecting other cellular processes. However, one of the limitations of using ML352 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on ML352, including the development of more potent inhibitors, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other diseases. Additionally, further studies are needed to better understand the mechanisms of action of ML352 and its potential side effects.
Conclusion:
In conclusion, ML352 is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its specificity for tankyrase enzymes and low toxicity make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ML352 involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials include 3-propoxybenzamide and 4-amino-3-methoxybenzoic acid, which are reacted with isobutyryl chloride to obtain the intermediate product. The intermediate product is then reacted with sodium hydroxide to obtain ML352. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
ML352 has been extensively researched for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ML352 inhibits the activity of certain enzymes, such as tankyrase, which are involved in the development and progression of these diseases.
Propriétés
Formule moléculaire |
C21H26N2O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H26N2O4/c1-5-11-27-17-8-6-7-15(12-17)21(25)22-16-9-10-18(19(13-16)26-4)23-20(24)14(2)3/h6-10,12-14H,5,11H2,1-4H3,(H,22,25)(H,23,24) |
Clé InChI |
FBVYNBQITJRLRB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)

![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
